N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound featuring a piperidine core modified with a 2-methoxyethyl group and a furan-3-carboxamide moiety. Limited peer-reviewed data exist on its pharmacological profile, but its design suggests possible applications in central nervous system (CNS) targeting or enzyme modulation. Research gaps persist regarding its synthesis, metabolism, and toxicity.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-12-10-15(13(2)21-12)16(19)17-11-14-4-6-18(7-5-14)8-9-20-3/h10,14H,4-9,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYOVFCTOXEUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a piperidine moiety, which are significant for its biological interactions. The methoxyethyl side chain enhances solubility, potentially influencing its pharmacokinetics and bioavailability. The molecular formula is , with a molecular weight of 278.35 g/mol.
The biological activity of this compound is hypothesized to involve interactions with various biological targets. Similar compounds often exhibit activity by:
- Inhibiting enzyme functions , particularly in metabolic pathways.
- Modulating receptor activity , such as dopamine or serotonin receptors.
- Exerting antibacterial or antifungal effects through structural similarities to known bioactive molecules.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance, it was tested against human T-lymphoblastic cell lines, showing selective cytotoxicity with an IC50 value in the low micromolar range (approximately 9 nM) against certain lines while sparing normal cells .
Enzyme Inhibition Studies
Inhibition studies have indicated that the compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. The compound displayed a Ki value indicating strong binding affinity to PNP enzymes from both human and Mycobacterium tuberculosis sources, suggesting potential therapeutic applications in treating infections or cancers related to these pathways .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on T-cell lines.
- Method : Compounds were screened against CCRF-CEM, MOLT-4, and Jurkat cell lines.
- Results : The compound demonstrated significant cytotoxicity with selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 µM .
-
Antimicrobial Activity :
- Objective : To evaluate antibacterial properties.
- Method : The compound was tested against various bacterial strains using standard disc diffusion methods.
- Results : Preliminary results indicated moderate antibacterial activity, warranting further exploration into its mechanism of action against specific pathogens.
Comparative Analysis Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with piperidine-based analogs, particularly opioid derivatives like fentanyl analogs. Below is a comparative analysis with two structurally related compounds from regulatory documents:
Table 1: Key Structural and Regulatory Comparisons
Key Observations :
- Piperidine Core : All three compounds utilize a piperidine backbone, a common feature in CNS-active molecules. However, the target compound’s 2-methoxyethyl group contrasts with the phenethyl substituents in fentanyl analogs, which are critical for opioid receptor binding .
- The methoxyethyl side chain may enhance solubility but lacks the halogenation (e.g., fluorine in 2'-fluoroortho-fluorofentanyl) associated with increased lipophilicity and blood-brain barrier penetration .
- Pharmacological Divergence : While fentanyl analogs target μ-opioid receptors, the furan carboxamide group in the target compound suggests alternative mechanisms, such as kinase inhibition or serotonin receptor modulation, though this remains speculative without empirical data.
Pharmacokinetic and Toxicity Considerations
- Metabolism : Fentanyl analogs undergo cytochrome P450-mediated metabolism, producing active metabolites. The methoxyethyl and furan groups in the target compound may alter metabolic pathways, favoring glucuronidation or esterase-mediated hydrolysis.
- Toxicity : Controlled fentanyl analogs exhibit high respiratory depression risks. The absence of a phenylpropanamide group in the target compound likely reduces opioid-like toxicity, but furan derivatives carry hepatotoxicity risks if metabolized to reactive intermediates.
Regulatory and Research Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
